trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1091605-46-7
VCID: VC0132208
InChI: InChI=1S/C24H27NO6/c1-18(26)15-21-22(31-24(28)30-17-20-11-6-3-7-12-20)13-8-14-25(21)23(27)29-16-19-9-4-2-5-10-19/h2-7,9-12,21-22H,8,13-17H2,1H3/t21-,22+/m1/s1
SMILES: CC(=O)CC1C(CCCN1C(=O)OCC2=CC=CC=C2)OC(=O)OCC3=CC=CC=C3
Molecular Formula: C24H27NO6
Molecular Weight: 425.481

trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine

CAS No.: 1091605-46-7

Reference Standards

VCID: VC0132208

Molecular Formula: C24H27NO6

Molecular Weight: 425.481

trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine - 1091605-46-7

CAS No. 1091605-46-7
Product Name trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine
Molecular Formula C24H27NO6
Molecular Weight 425.481
IUPAC Name benzyl (2R,3S)-2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate
Standard InChI InChI=1S/C24H27NO6/c1-18(26)15-21-22(31-24(28)30-17-20-11-6-3-7-12-20)13-8-14-25(21)23(27)29-16-19-9-4-2-5-10-19/h2-7,9-12,21-22H,8,13-17H2,1H3/t21-,22+/m1/s1
Standard InChIKey LFKLNTHVFMHRLV-YADHBBJMSA-N
SMILES CC(=O)CC1C(CCCN1C(=O)OCC2=CC=CC=C2)OC(=O)OCC3=CC=CC=C3
Synonyms (2R,3S)-rel-2-(2-Oxopropyl)-3-[[(phenylmethoxy)carbonyl]oxy]-1-piperidinecarboxylic Acid Phenylmethyl Ester; (2R,3S)-rel-2-(2-Oxopropyl)-3-[[(phenylmethoxy)carbonyl]oxy]-1-piperidinecarboxylic Acid Benzyl Ester;
PubChem Compound 71314031
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator